Pheniramine maleate

Übersicht

Beschreibung

Pheniraminmaleat ist ein Antihistaminikum der ersten Generation, das zur Klasse der Alkylamine gehört. Es wird häufig zur Behandlung allergischer Erkrankungen wie Heuschnupfen, Urtikaria und allergischer Konjunktivitis eingesetzt. Pheniraminmaleat ist bekannt für seine anticholinergen Eigenschaften und relativ starken sedierenden Wirkungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Pheniraminmaleat kann durch einen mehrstufigen Prozess synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 2-Benzylpyridin mit Dimethylamino-Bromethan-Hydrobromid in Gegenwart von Kaliumcarbonat. Die Reaktion wird bei 80 °C über mehrere Stunden durchgeführt, gefolgt von Extraktions- und Reinigungsschritten, um Pheniramin zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Pheniraminmaleat unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisation und Trocknung gewonnen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pheniraminmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pheniramin kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Halogenierung von Pheniramin erhöht seine Potenz.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Halogenierungsmitteln wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Derivate von Pheniramin.

Reduktion: Reduzierte Formen von Pheniramin.

Substitution: Halogenierte Derivate wie Chlorphenamin und Brompheniramin.

Wirkmechanismus

Target of Action

Pheniramine maleate is an antihistamine drug that primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, redness, and edema .

Mode of Action

This compound acts as an inverse agonist at the histamine H1 receptor . It competes with histamine for binding to the H1 receptor . Once bound, it reduces the activity of the H1 receptor . This reduction in H1 receptor activity leads to decreased itching, vasodilation, and capillary leakage, resulting in less redness and edema .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By acting as an inverse agonist at the H1 receptor, this compound suppresses the histamine-induced wheal (swelling) and flare (vasodilation) response .

Pharmacokinetics

This compound is administered orally, through injection (intramuscular or slow intravenous), or topically (ophthalmic/nasal solution) . It undergoes hepatic metabolism, including hydroxylation, demethylation, and glucuronidation . The elimination half-life of this compound is 16-19 hours when taken orally, and 8-7 hours when administered intravenously . It is excreted renally .

Result of Action

The molecular and cellular effects of this compound’s action include reduced itching, vasodilation, and capillary leakage . This leads to less redness and edema, relieving symptoms of allergic reactions . This compound also has relatively strong sedative effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, individuals combining pheniramine with cortisol over the long term should avoid pheniramine as it may decrease levels of adrenaline (epinephrine), which may lead to loss of consciousness . Additionally, the method of administration (oral, injection, or topical) can also influence the drug’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Pheniramine maleate plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This interaction reduces the activity of histamine, leading to decreased itching, vasodilation, and capillary leakage . This compound also interacts with muscarinic cholinergic receptors, contributing to its anticholinergic effects . The compound’s local anesthetic properties are attributed to its ability to stabilize neuronal membranes .

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action inhibits the histamine-induced wheal and flare response, reducing redness and edema . Additionally, this compound affects cell signaling pathways by modulating the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and cyclic AMP production . These effects can alter gene expression and cellular metabolism, ultimately impacting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive binding to histamine H1 receptors, where it acts as an inverse agonist . This binding reduces the receptor’s activity, leading to decreased histamine-mediated responses. This compound also exhibits anticholinergic effects by antagonizing muscarinic receptors, which can inhibit smooth muscle contraction and glandular secretion . Furthermore, the compound’s local anesthetic properties are due to its ability to block sodium channels, preventing the initiation and propagation of action potentials in neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is metabolized primarily in the liver through hydroxylation, demethylation, and glucuronidation . Its elimination half-life ranges from 8 to 19 hours, depending on the route of administration . Long-term studies have shown that this compound can maintain its efficacy in reducing allergic symptoms, although tolerance may develop with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and inflammation . At higher doses, this compound can cause sedation, tachycardia, and, in severe cases, seizures . Studies have also shown that chronic administration of high doses can lead to adverse effects on the central nervous system and cardiovascular system .

Metabolic Pathways

This compound is metabolized in the liver through several pathways, including N-dealkylation to N-didesmethylpheniramine and N-desmethylpheniramine . These metabolites are further processed through hydroxylation and glucuronidation before being excreted via the kidneys . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in treating allergic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, contributing to its sedative effects . It is also distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its pharmacological actions . The renal excretion of this compound involves both the parent drug and its metabolites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with histamine H1 receptors and muscarinic receptors . The compound’s ability to bind to these receptors is crucial for its antihistaminic and anticholinergic effects . Additionally, this compound’s local anesthetic properties are due to its interaction with sodium channels on neuronal membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pheniramine maleate can be synthesized through a multi-step process. One common method involves the reaction of 2-benzylpyridine with dimethylamino bromoethane hydrobromate in the presence of potassium carbonate. The reaction is carried out at 80°C for several hours, followed by extraction and purification steps to obtain pheniramine .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The final product is typically obtained through crystallization and drying .

Analyse Chemischer Reaktionen

Types of Reactions

Pheniramine maleate undergoes various chemical reactions, including:

Oxidation: Pheniramine can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation of pheniramine increases its potency.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of pheniramine.

Reduction: Reduced forms of pheniramine.

Substitution: Halogenated derivatives such as chlorphenamine and brompheniramine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Pheniramine maleate functions by blocking H1 histamine receptors, which mitigates the effects of histamine in allergic reactions. Its pharmacological profile includes:

- Antihistaminic Effects : Reduces symptoms of allergies such as rhinitis and urticaria.

- Anti-inflammatory Properties : Inhibits the release of inflammatory mediators, thereby reducing inflammation.

- Neuroprotective Effects : Exhibits potential protective effects against neuronal damage during ischemic events.

Skeletal Muscle Ischemia-Reperfusion Injury

A study investigated the efficacy of this compound in reducing skeletal muscle IRI in rats. The results indicated that:

- Pheniramine significantly reduced oxidative stress markers (e.g., TBARS) and inflammatory mediators compared to untreated groups.

- Neutrophil infiltration was notably lower in the pheniramine-treated group, suggesting its anti-inflammatory effects are beneficial in IRI contexts .

| Parameter | Control Group | IRI Group | Pheniramine Group | NAC Group |

|---|---|---|---|---|

| TBARS Levels | Low | High | Significantly Lower | Lower |

| Neutrophil Infiltration | Minimal | High | Reduced | Reduced |

Brain Ischemia-Reperfusion Injury

Another study focused on the protective effects of this compound against brain IRI. Key findings included:

- A significant decrease in malondialdehyde (MDA) levels in the prefrontal cortex of rats treated with pheniramine compared to those with IRI alone.

- Enhanced activities of antioxidant enzymes (SOD and GPx) were observed, indicating a protective mechanism against oxidative stress during reperfusion .

| Parameter | I/R Group | Pheniramine Group |

|---|---|---|

| MDA Levels | High | Significantly Lower |

| SOD Activity | Low | Significantly Higher |

Clinical Applications Beyond Allergies

This compound is also explored for its potential benefits in various clinical scenarios:

- Antiparkinsonian Effects : Research shows that when combined with antiparkinsonian drugs, pheniramine can enhance motor activity and reduce rigidity and tremors in patients with Parkinson's disease .

- Symptomatic Relief in Respiratory Conditions : It is used alongside other medications to alleviate symptoms associated with common colds and upper respiratory infections, particularly for cough relief and mucus thinning .

Case Studies and Clinical Evidence

Several case studies have documented the therapeutic effects of this compound:

- A study involving patients with chronic obstructive pulmonary disease (COPD) indicated that pheniramine improved respiratory function when used as part of a combination therapy .

- In pediatric settings, pheniramine has been evaluated for its safety and efficacy in treating allergic reactions, demonstrating a favorable profile compared to other antihistamines .

Vergleich Mit ähnlichen Verbindungen

Pheniraminmaleat ähnelt anderen Antihistaminika der ersten Generation wie:

- Chlorphenamin

- Brompheniramin

- Dexchlorpheniramin

- Dexbrompheniramin

- Zimelidin

Einzigartigkeit

Pheniraminmaleat ist aufgrund seiner relativ starken sedierenden Wirkungen und seiner Verwendung in Kombination mit anderen Medikamenten zur Steigerung der therapeutischen Wirkung einzigartig. Die Halogenierung von Pheniramin erhöht seine Potenz deutlich, was es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld macht .

Biologische Aktivität

Pheniramine maleate, a first-generation antihistamine, is widely recognized for its efficacy in treating allergic reactions and symptoms associated with colds. Beyond its antihistaminic properties, recent studies have highlighted its significant biological activities, particularly its antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an antagonist of H1 histamine receptors, which plays a crucial role in allergic responses. Additionally, it exhibits anticholinergic properties, which can contribute to its therapeutic effects but also lead to potential side effects. The compound has been shown to inhibit the release of inflammatory mediators and reduce capillary permeability, thus mitigating inflammation and oxidative stress in various tissues.

Antioxidant Properties

Recent research has demonstrated that this compound possesses notable antioxidant effects. A study involving Sprague-Dawley rats subjected to ischemia-reperfusion injury (IRI) revealed that this compound significantly reduced oxidative stress markers compared to control groups. The following table summarizes key findings related to antioxidant activity:

| Parameter | Control Group (IRI) | This compound Group | Significance (p-value) |

|---|---|---|---|

| Malondialdehyde (MDA) | 14.54 ± 1.07 | 10.50 ± 0.88 | <0.05 |

| Superoxide Dismutase (SOD) | Decreased | Increased | <0.05 |

| Glutathione Peroxidase (GPx) | Decreased | Increased | <0.05 |

These results indicate that this compound effectively reduces lipid peroxidation and enhances the activity of antioxidant enzymes in brain tissue subjected to IRI .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various contexts, including skeletal muscle and brain tissue. In a study assessing its effects on skeletal muscle ischemia-reperfusion injury, this compound treatment resulted in significantly lower levels of neutrophil infiltration and inflammatory markers compared to untreated groups:

| Inflammatory Marker | Control Group (IRI) | This compound Group | Significance (p-value) |

|---|---|---|---|

| Neutrophil Infiltration | High | Low | <0.05 |

| Myeloperoxidase (MPO) | Elevated | Reduced | <0.001 |

These findings suggest that this compound may be beneficial in preventing inflammation-related damage in tissues subjected to ischemic conditions .

Case Studies

- Antioxidant Effects in Testicular Ischemia : A study investigated the effects of this compound on testicular torsion-detorison in rats. The treatment led to improved oxidative stress parameters and histopathological outcomes compared to untreated controls, although not all results reached statistical significance .

- Rhabdomyolysis and Acute Renal Failure : A case report documented a young male who developed rhabdomyolysis following an overdose of this compound. This incident underscores the potential risks associated with high doses of the drug, including severe complications like acute renal failure .

- Supraventricular Tachycardia : Another case highlighted a 22-year-old female who experienced adenosine-resistant supraventricular tachycardia after administration of pheniramine for an allergic reaction. This case illustrates the cardiovascular risks associated with antihistamines .

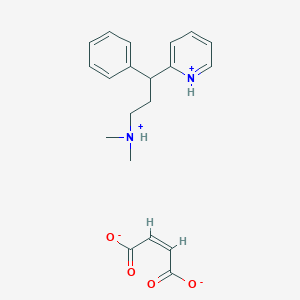

Eigenschaften

CAS-Nummer |

132-20-7 |

|---|---|

Molekularformel |

C16H20N2.C4H4O4 C20H24N2O4 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

SSOXZAQUVINQSA-WLHGVMLRSA-N |

SMILES |

C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |

Isomerische SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

melting_point |

219 to 226 °F (NTP, 1992) |

Key on ui other cas no. |

132-20-7 |

Physikalische Beschreibung |

Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. |

Piktogramme |

Irritant |

Reinheit |

> 98% |

Verwandte CAS-Nummern |

86-21-5 (Parent) |

Löslichkeit |

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) |

Synonyme |

Avil Bimaleate, Pheniramine Daneral Histapyridamine Maleate, Pheniramine Pheniramine Pheniramine Bimaleate Pheniramine Maleate Propheniramine Prophenpyridamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.